Product packaging for L-Tryptophylglycylglycyl-L-tryptophan(Cat. No.:CAS No. 73205-86-4)

L-Tryptophylglycylglycyl-L-tryptophan

Cat. No.: B14448913
CAS No.: 73205-86-4
M. Wt: 504.5 g/mol
InChI Key: DXEPVRDSZNNCBX-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tryptophylglycylglycyl-L-tryptophan is a synthetic tripeptide featuring two L-Tryptophan residues linked by a glycyl-glycine spacer. This structure makes it a compound of significant interest in biochemical and pharmacological research. Tryptophan is an essential amino acid and a critical precursor to several key biomolecules, including the neurotransmitter serotonin and the hormone melatonin . Researchers can utilize this peptide to investigate aspects of peptide stability, transport across biological membranes such as the blood-brain barrier, and metabolism. The presence of multiple indole rings, characteristic of tryptophan, may also be relevant for studies on protein-peptide interactions and the development of novel research probes for neurological pathways. This product is provided as a high-purity compound to ensure reproducible results in a controlled laboratory setting. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N6O5 B14448913 L-Tryptophylglycylglycyl-L-tryptophan CAS No. 73205-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73205-86-4

Molecular Formula

C26H28N6O5

Molecular Weight

504.5 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H28N6O5/c27-19(9-15-11-28-20-7-3-1-5-17(15)20)25(35)31-13-23(33)30-14-24(34)32-22(26(36)37)10-16-12-29-21-8-4-2-6-18(16)21/h1-8,11-12,19,22,28-29H,9-10,13-14,27H2,(H,30,33)(H,31,35)(H,32,34)(H,36,37)/t19-,22-/m0/s1

InChI Key

DXEPVRDSZNNCBX-UGKGYDQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of L Tryptophylglycylglycyl L Tryptophan

Solid-Phase Peptide Synthesis Strategies for L-Tryptophylglycylglycyl-L-tryptophan

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for synthesizing peptides of this length. It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. chempep.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is generally preferred for tryptophan-containing peptides due to its milder reaction conditions compared to the Boc (tert-butyloxycarbonyl) strategy. nih.gov

The Fmoc strategy utilizes a base-labile Nα-protecting group, which is removed at each cycle with a mild base like piperidine (B6355638), avoiding the repetitive acid treatments that can damage tryptophan residues. nih.govluxembourg-bio.com The synthesis of a tryptophan-rich peptide like this compound requires specific optimization to mitigate potential side reactions.

Key optimization strategies include:

Minimizing Acid Exposure : The Fmoc protocol inherently limits acid exposure until the final cleavage step, which is advantageous for preserving the integrity of the tryptophan indole (B1671886) ring. nih.gov

Efficient Coupling : To ensure high yields, efficient coupling reagents are employed. Uronium/guanidinium salts like HBTU and HATU, or phosphonium (B103445) salts like PyBOP, are commonly used to activate the incoming amino acid's carboxyl group, facilitating rapid and complete amide bond formation. chempep.com

Use of Dipeptide Building Blocks : For the internal Gly-Gly sequence, the use of a pre-formed dipeptide unit, such as Fmoc-Gly-Gly-OH, can be an effective strategy. This approach reduces the number of coupling and deprotection cycles, potentially improving the purity of the final product and overcoming challenges associated with synthesizing poly-glycine sequences. google.com

The success of the synthesis is critically dependent on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions. peptide.com

Nα-Amino Protection : The Fmoc group is the standard temporary protecting group for the α-amino function of the amino acids. It is cleaved at each step by treatment with a solution of a secondary amine, typically 20% piperidine in a solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Tryptophan Side-Chain Protection : The indole side chain of tryptophan is susceptible to alkylation by carbocations that are generated during the final acid-mediated cleavage of other protecting groups. rsc.orgsigmaaldrich.com To prevent this, the indole nitrogen is often protected with an acid-labile group. The tert-butyloxycarbonyl (Boc) group is the most common choice, yielding Fmoc-Trp(Boc)-OH. sigmaaldrich.compeptide.com This protecting group shields the indole ring from electrophilic attack and is cleanly removed during the final cleavage step along with other side-chain protecting groups. sigmaaldrich.com

Table 1: Protecting Groups in Fmoc-Based Synthesis of this compound

Functional Group Protecting Group Abbreviation Cleavage Condition Purpose
α-Amino Group 9-Fluorenylmethoxycarbonyl Fmoc 20% Piperidine in DMF Temporary protection during chain elongation
Tryptophan Indole tert-Butyloxycarbonyl Boc Trifluoroacetic Acid (TFA) Prevents side-chain alkylation during final cleavage

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.com For tryptophan-containing peptides, this step is critical, as the unprotected indole ring can be irreversibly modified by reactive species generated in the acidic environment. thermofisher.comnih.gov

To suppress these side reactions, a "cleavage cocktail" containing TFA and various scavengers is used. sigmaaldrich.com Scavengers are nucleophilic reagents that trap the reactive carbocations (e.g., tert-butyl cations from the Trp(Boc) group) before they can alkylate the tryptophan side chain. peptide.comsigmaaldrich.com

Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides

Reagent Typical Composition Scavenger(s) & Purpose
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2) Thioanisole, Anisole : Protects Trp. EDT : Scavenges trityl groups.
Reagent K TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) Water, Phenol, Thioanisole : Protect Trp. TIS : Reduces sulfoxide (B87167) formation in Met (if present) and scavenges carbocations.
Standard TFA/Water/TIS (95:2.5:2.5) Water : Suppresses some side reactions. TIS (Triisopropylsilane) : A very effective carbocation scavenger, recommended for peptides containing Arg(Pmc/Pbf) and Trp(Boc). sigmaaldrich.com

The use of Fmoc-Trp(Boc)-OH is strongly recommended as it significantly reduces the risk of tryptophan modification during cleavage. sigmaaldrich.com

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution, with the purification of intermediates after each step. springernature.comnih.gov While more labor-intensive than SPPS, it remains valuable for large-scale synthesis and for preparing peptide fragments for convergent synthesis strategies. chempep.com

For a tetrapeptide like this compound, a fragment condensation approach is highly efficient in solution-phase synthesis. springernature.com This strategy involves synthesizing smaller peptide fragments separately and then coupling them together. A common approach would be a [2+2] condensation.

A potential synthetic route:

Fragment 1 Synthesis : Synthesize the N-terminally protected dipeptide, Z-L-Trp-Gly-OH. The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group in solution-phase synthesis.

Fragment 2 Synthesis : Synthesize the C-terminally protected dipeptide, H-Gly-L-Trp-OMe. The methyl ester (-OMe) protects the C-terminal carboxyl group.

Fragment Coupling : Couple the two fragments using a suitable coupling reagent (e.g., N,N'-diisopropylcarbodiimide (DIC) with an additive) to form the protected tetrapeptide, Z-L-Trp-Gly-Gly-L-Trp-OMe.

Final Deprotection : Remove the N-terminal Z group (typically by catalytic hydrogenation) and the C-terminal methyl ester (by saponification) to yield the final product.

A significant challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activated peptide fragment during the coupling step. chempep.com The activation of the carboxyl group makes the α-proton acidic and susceptible to abstraction, leading to a loss of stereochemical integrity.

Strategies to control racemization are crucial:

Coupling at Glycine (B1666218) : The most effective strategy is to design fragments so that the coupling occurs at a C-terminal glycine residue. Since glycine is achiral, it cannot racemize. The [2+2] fragmentation described above (coupling Z-Trp-Gly -OH with H-Gly-Trp-OMe) perfectly utilizes this principle.

Use of Additives : Coupling reagents are rarely used alone. Additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are included in the reaction. These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediate formed by the coupling reagent alone. chempep.com

Choice of Reagents : Uronium or phosphonium-based coupling reagents are generally preferred over carbodiimides alone as they can lead to lower levels of racemization when used with appropriate additives. chempep.com

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis is a stereoselective process catalyzed by hydrolase enzymes, most notably proteases. nih.gov This method can be broadly categorized into two strategies: equilibrium-controlled synthesis and kinetically-controlled synthesis. In equilibrium-controlled synthesis, the reaction equilibrium is shifted towards synthesis, often by altering reaction conditions, but this approach generally suffers from slow reaction rates and low yields. nih.gov Kinetically-controlled synthesis is generally preferred; it involves the use of an activated acyl donor (such as an ester) which forms a temporary acyl-enzyme intermediate. This intermediate then reacts with the amino group of a nucleophile (the incoming amino acid or peptide) in a process called aminolysis to form the new peptide bond. nih.gov

The formation of the peptide bonds in this compound (Trp-Gly-Gly-Trp) can be achieved sequentially using proteases. Proteases such as those from the serine protease (e.g., α-chymotrypsin, trypsin) and cysteine protease (e.g., papain) families are commonly employed for this purpose. nih.gov

The selection of the enzyme is critical and depends on its substrate specificity. For the synthesis of Trp-Gly-Gly-Trp, a key step would be the coupling of a tryptophan residue. α-Chymotrypsin is a particularly suitable candidate for reactions involving tryptophan, as it exhibits a strong preference for catalyzing the formation of peptide bonds where a large, hydrophobic, or aromatic amino acid (like tryptophan) is the C-terminal residue of the acyl donor. researchgate.net For example, in a kinetically-controlled approach, a protected dipeptide like Z-Gly-Gly-OEt (where Z is a benzyloxycarbonyl protecting group and OEt is an ethyl ester) could first be synthesized. Subsequently, a protease could catalyze the coupling of L-tryptophan methyl ester to form Z-Gly-Gly-Trp-OMe. The final step would involve the protease-catalyzed ligation of an activated L-tryptophan derivative to the N-terminus of the Gly-Gly-Trp fragment.

Engineered ligases, such as variants of subtiligase known as peptiligases, represent a significant advancement in this field. frontiersin.org These enzymes, like Omniligase-1, have a broad substrate scope and can efficiently catalyze peptide bond formation between a C-terminal ester fragment and an N-terminal nucleophile with minimal hydrolysis, allowing for theoretical yields approaching 100%. frontiersin.orgoup.com

The success and efficiency of chemoenzymatic peptide synthesis are governed by the enzyme's substrate specificity and the optimization of reaction conditions to favor aminolysis over the competing hydrolysis reaction. nih.gov

Substrate Specificity: The specificity of proteases is determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pockets (subsites). For the nucleophilic amine component, its effectiveness is influenced by its pKa and concentration. Alkaline conditions are generally favorable for the aminolysis reaction because the deprotonated state of the amino group is required for the nucleophilic attack on the acyl-enzyme complex. nih.gov

Yield Optimization: Several factors must be carefully controlled to maximize the yield of the desired peptide. These parameters dramatically influence the reaction's yield and the degree of polymerization. nih.gov Key factors include pH, temperature, substrate and enzyme concentrations, and the reaction medium. nih.govnih.gov The use of high concentrations of the nucleophile can help to shift the reaction kinetics towards synthesis. nih.gov Recent innovations include conducting reactions in unconventional media, such as frozen aqueous solutions or with immobilized enzymes, which can suppress water-dependent side reactions like hydrolysis and improve peptide yields. nih.gov

ParameterEffect on SynthesisTypical Optimized ConditionReference
pHAffects the ionization state of the nucleophile's amino group and enzyme activity. Higher pH generally favors aminolysis but can increase ester substrate hydrolysis.Generally alkaline conditions are suitable due to the pKa of the amine groups. nih.gov
TemperatureInfluences enzyme activity and stability. Optimal temperature is enzyme and substrate-dependent.Many protease-catalyzed reactions perform well around 40 °C. nih.gov
Substrate ConcentrationA high concentration of the nucleophile (amine component) is needed to outcompete water and favor aminolysis over hydrolysis.Excess concentration of the nucleophile substrate is required. nih.gov
Reaction MediumNovel media can suppress the competing hydrolysis reaction.Frozen aqueous solutions, ionic liquids, or supercritical carbon dioxide can increase efficiency. nih.govnih.gov

Purification Techniques for this compound

Following synthesis, the crude reaction mixture contains the target peptide along with impurities such as unreacted starting materials, truncated peptides, and by-products from hydrolysis. bachem.com A multi-step purification strategy is often necessary to achieve high purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the final purification of synthetic peptides like this compound. bachem.com This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid) is used for elution. bachem.com More polar impurities elute first, while the more hydrophobic target peptide is retained longer on the column and elutes at a higher acetonitrile (B52724) concentration. bachem.com The purity of the collected fractions is then assessed using analytical RP-HPLC, and those meeting the required purity level are pooled and lyophilized. bachem.comnih.gov

ParameterTypical SpecificationPurposeReference
Stationary PhaseC18-modified silicaProvides a nonpolar surface for hydrophobic interaction-based separation. bachem.com
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAcidic aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. bachem.com
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic phase used to elute bound peptides by decreasing eluent polarity. bachem.com
Elution ModeGradientGradually increasing the concentration of Mobile Phase B allows for the separation of peptides with varying hydrophobicities. bachem.com
DetectionUV Absorbance at 210–220 nmDetects the peptide bonds present in the eluting molecules. bachem.com

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix. researchgate.net This is a significant advantage as it eliminates the possibility of irreversible sample adsorption onto a stationary phase, which can be a problem with traditional column chromatography, leading to sample loss. bachem.comresearchgate.net CCC is well-suited for the purification of a wide range of molecules, including peptides. nih.gov

An advanced application of this principle is the Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) process. ymcamerica.com MCSGP is a continuous chromatography process that can significantly improve upon traditional single-column batch purification by achieving higher yields and purity simultaneously. ymcamerica.comnih.gov This technology has been shown to reduce solvent consumption while increasing productivity, making it a more sustainable and efficient alternative for challenging peptide purifications. bachem.com

Chemical Modifications and Derivatives of this compound

Chemical derivatization of this compound is a key strategy for developing analogs with tailored characteristics. These modifications can enhance stability, modulate receptor affinity, or introduce novel functionalities.

The termini of peptides are common sites for modification to prevent enzymatic degradation and to mimic or block natural post-translational modifications.

The N-terminus, featuring a primary amine, and the C-terminus, with its carboxylic acid group, are readily accessible for chemical derivatization. Standard peptide chemistry techniques are often employed for these modifications. For instance, the N-terminus can be acylated or alkylated, while the C-terminus can be amidated or esterified.

For analytical purposes, derivatization can be used to introduce fluorescent tags. A precolumn fluorescence derivatization method using glyoxal (B1671930) has been described for the sensitive and selective determination of N-terminal tryptophan-containing peptides. nih.gov This technique converts the peptide into a fluorescent derivative, allowing for detection at very low concentrations. nih.gov Another method for detecting N-terminal tryptophan involves the use of dansyl chloride. researchgate.net

Terminal Modification Type Reagent/Method Purpose
N-TerminalAcetylationAcetic AnhydrideIncrease stability, mimic protein N-acetylation
N-TerminalBoc-protectionDi-tert-butyl dicarbonateProtection during synthesis
N-TerminalFmoc-protection9-fluorenylmethyloxycarbonyl chlorideProtection during solid-phase synthesis
N-TerminalFluorescent LabelingGlyoxalAnalytical detection nih.gov
N-TerminalFluorescent LabelingDansyl ChlorideAnalytical detection researchgate.net
C-TerminalAmidationVarious (e.g., using an amine with a coupling agent)Increase stability, mimic natural peptide amides
C-TerminalEsterificationAlcohol with acid catalystModulate solubility and cell permeability

This table presents common derivatization strategies applicable to the termini of peptides like this compound.

The indole side-chain of tryptophan is a versatile handle for chemical modification due to its unique electronic properties and reactivity. nih.gov

Late-stage modification of peptides at the tryptophan residue is an area of active research. nih.govrsc.orgresearchgate.net One notable method involves a tertiary amine-catalyzed allylation at the N1 position of the indole ring using Morita–Baylis–Hillman (MBH) carbonates. nih.govrsc.org This approach is lauded for its mild reaction conditions and high yields, even with complex peptides. nih.govrsc.org

Another strategy for modifying the tryptophan side-chain is through oxidative cyclodehydration. acs.org Treatment of a tryptophan-containing peptide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to a selective cyclodehydration between the peptide backbone and the indole side chain, forming a fluorescent indolyl-oxazole moiety. acs.org

Furthermore, the synthesis of tryptophan analogs with modified indole rings offers a route to peptides with altered properties. nih.govchim.it These analogs can be substituted at various positions of the indole ring, for example, with alkyl groups. nih.gov Enzymatic approaches, utilizing enzymes like tryptophan synthase, can also be employed to generate a wide array of tryptophan derivatives that can be incorporated into peptides. chim.itgoogle.com

Modification Type Reagent/Method Position of Modification Resulting Structure/Property
AllylationMorita–Baylis–Hillman (MBH) carbonatesN1 of indoleN1-allylated tryptophan residue nih.govrsc.org
Oxidative Cyclodehydration2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Indole ring and peptide backboneFluorescent indolyl-oxazole moiety acs.org
AlkylationBromoethane with NaOH in DMSON1 of indole1-ethyl-tryptophan analog nih.gov
HalogenationN-Bromosuccinimide (NBS)Various positions on the indole ringBrominated tryptophan residue
C-H ActivationPalladium acetate (B1210297) (Pd(OAc)2)Various positions on the indole ringSite-specific functionalization chim.it

This table summarizes key methodologies for the side-chain modification of tryptophan residues within a peptide sequence.

Introducing conformational constraints into a peptide's structure can pre-organize it into a bioactive conformation, thereby increasing potency and selectivity.

One approach to constrain the conformation of peptides containing a Trp-Gly sequence is the use of 3-aminolactams as pseudodipeptides. nih.gov These constrained surrogates can induce specific turn structures, such as γ-turns or distorted type II β-turns, into the peptide backbone. nih.gov

Sugar amino acids (SAAs) can also be incorporated to create conformationally constrained peptide analogs. acs.org These carbohydrate-based building blocks can induce well-defined secondary structures like β-turns or γ-turns, depending on the specific SAA used. acs.org For instance, certain SAAs have been used to replace the Gly-Gly dipeptide in Leu-enkephalin, demonstrating their conformation-inducing effects. acs.org

The direct synthesis of conformationally constrained tryptophan derivatives that can then be incorporated into peptides is another powerful strategy. acs.org These derivatives often involve cyclization between the indole ring and the amino acid backbone, restricting the rotational freedom of the side chain. acs.org The synthesis of cyclic dipeptides containing tryptophan can also serve to limit the conformational flexibility of the peptide. nih.gov

Constraint Strategy Building Block/Method Induced Conformation Example Application
Pseudodipeptides3-Amino-δ-valerolactamsγ-turn, distorted type II β-turnConstraining a Trp-Gly sequence nih.gov
Sugar Amino AcidsVarious SAA structuresβ-turn, γ-turnReplacing Gly-Gly in Leu-enkephalin analogs acs.org
Side-chain to Backbone CyclizationIntramolecular Heck reactionConstrained χ-spaceSynthesis of constrained tryptophan derivatives for peptide incorporation acs.org
Cyclic DipeptidesCyclization of dipeptide unitsRigidified backboneIncorporation into larger peptide sequences nih.gov

This table outlines various methods for introducing conformational constraints into tryptophan-containing peptides and the resulting structural features.

Advanced Structural Characterization of L Tryptophylglycylglycyl L Tryptophan

Spectroscopic Investigations of Molecular Conformation

Spectroscopy serves as a powerful tool to probe the three-dimensional structure of peptides in various environments. For L-Tryptophylglycylglycyl-L-tryptophan, techniques such as circular dichroism, infrared and Raman spectroscopy, and fluorescence spectroscopy provide a comprehensive picture of its conformational preferences and dynamic behavior.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. dtic.mil This technique is particularly sensitive to the secondary structure of peptides and proteins. The far-UV CD spectrum (typically 190-250 nm) of a peptide is dominated by the absorption of the peptide bonds.

For a flexible tetrapeptide like this compound, the CD spectrum is often indicative of a random coil conformation, characterized by a strong negative band near 200 nm. nih.gov However, the presence of the two bulky tryptophan residues can induce conformational preferences, such as β-turns. A β-turn structure would typically exhibit a positive CD band around 211 nm and 222 nm and negative bands near 200 nm and 238 nm. subr.edu

The aromatic side chains of the tryptophan residues also contribute to the CD spectrum in both the far- and near-UV regions (250-350 nm), which can complicate the analysis of the peptide backbone conformation. nih.gov The near-UV CD spectrum is sensitive to the tertiary structure and the local environment of the aromatic side chains, providing information on their spatial arrangement. dtic.mil In peptides containing multiple tryptophans, interactions between the indole (B1671886) rings can lead to distinct spectral features. For instance, studies on polymers containing L-tryptophan have shown pH-dependent CD spectra in the 200–280 nm range, indicating self-assembly into stable conformations. nih.gov At neutral pH, the aromatic side chain of L-tryptophan typically generates a strong positive transition. researchgate.net

Table 1: Characteristic Far-UV CD Bands for Peptide Secondary Structures

Secondary StructurePositive Band(s) (nm)Negative Band(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~218
β-Turn~205-225~190, ~225-235
Random Coil~212~198

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net In peptides, these techniques are highly sensitive to the conformation of the peptide backbone and the hydrogen-bonding status of the amide groups.

The most informative vibrational bands for peptide secondary structure are the Amide I (primarily C=O stretching) and Amide III (C-N stretching and N-H bending) bands. researchgate.net The frequency of the Amide I band is particularly sensitive to the formation of hydrogen bonds and the peptide's secondary structure. For this compound, analysis of the Amide I band can distinguish between an extended, random-coil conformation and a more compact, folded structure stabilized by intramolecular hydrogen bonds.

Raman spectroscopy is also a powerful tool for investigating the local environment of the tryptophan side chains. nih.gov Ultraviolet Resonance Raman (UVRR) spectroscopy, in particular, can selectively enhance the vibrational modes of the indole ring. nih.gov Specific Raman bands can serve as markers for:

Hydrogen Bonding: The N-H stretching mode of the indole ring (around 3400 cm⁻¹) shifts upon hydrogen bond formation. mdpi.com Evidence of hydrogen bonds between the Trp NH group and lipid carbonyl groups has been provided by Raman spectroscopy. mdpi.com

Side-Chain Conformation: Low-frequency modes are sensitive to the torsional angles of the tryptophan side chain.

π-π Interactions: Interactions between the two tryptophan indole rings can cause shifts in the position and intensity of certain vibrational bands, such as the "Fermi doublet" region around 1340-1360 cm⁻¹. nih.gov

Table 2: Key Vibrational Bands for the Structural Analysis of this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
Amide A (N-H stretch)3225 - 3280Hydrogen bond strength
Amide I (C=O stretch)1630 - 1700Secondary structure (β-sheet, turn, random coil)
Amide II (N-H bend, C-N stretch)1510 - 1580Secondary structure (IR active)
Amide III (C-N stretch, N-H bend)1220 - 1300Secondary structure
Trp Indole Ring Modes755, 880, 1010, 1340-1360, 1550Side-chain environment, H-bonding, π-π interactions

Fluorescence Spectroscopy of Tryptophan Residues in this compound

The intrinsic fluorescence of the two tryptophan residues makes fluorescence spectroscopy an exceptionally sensitive technique for studying the structure and dynamics of this compound. The emission properties of the indole chromophore are highly dependent on its local microenvironment.

When excited around 280-295 nm, tryptophan fluoresces with an emission maximum that can range from ~310 nm in a nonpolar environment to ~350 nm in a polar, aqueous environment. scirp.org For this compound in an aqueous solution, the tryptophan residues are expected to be largely solvent-exposed, resulting in an emission maximum around 350 nm. mdpi.com

The fluorescence decay of tryptophan is often complex and best described by a multi-exponential model. This complexity arises from different rotameric conformations of the side chain and interactions with quenching groups. mdpi.com In many tryptophan-containing peptides, a biexponential decay is observed, with lifetimes (τ) typically in the range of ~0.5-3 ns for a short component and ~3-9 ns for a long component. mdpi.comnih.gov The long lifetime component is often associated with a solvent-exposed indole ring that is not in contact with quenching groups like the peptide bond. nih.gov

Fluorescence quenching studies can provide information about the accessibility of the tryptophan residues to solvent or added quenching agents (e.g., iodide, acrylamide). Quenching can occur through dynamic (collisional) or static (complex formation) mechanisms. The efficiency of quenching provides a measure of how buried or exposed the tryptophan residues are within the peptide's conformational ensemble. scirp.org A computational model suggests that quenching in tryptophan can arise from an electron transfer from the indole ring to a nearby amide group in the peptide backbone, a process that is more favorable in polar solvents. scirp.org

Table 3: Representative Fluorescence Lifetimes of Tryptophan in Peptides

ComponentTypical Lifetime (ns)Associated Environment/State
Short (τ₁)0.5 - 3.2Proximity to quenching groups (e.g., peptide bond), different rotamers
Long (τ₂)3.0 - 9.1Solvent-exposed, minimal contact with quenchers

Note: Lifetimes are highly dependent on the specific peptide sequence, conformation, and environment. nih.govnih.gov

A fast, sub-nanosecond correlation time (ϕ_fast) is attributed to the local rotational motion of the indole ring itself. nih.gov

The extent of the initial anisotropy drop provides information about the degree of restriction of the local motion. For instance, in collagen-like peptides, tryptophan at a more sterically hindered site showed less extensive fast motion compared to a less restricted site. nih.gov These measurements provide a detailed view of the peptide's hydrodynamic properties and internal flexibility.

Table 4: Illustrative Anisotropy Decay Parameters for Tryptophan in a Peptide

ParameterDescriptionTypical Value Range
ϕ_fastFast rotational correlation time (local indole motion)0.1 - 0.5 ns
ϕ_slowSlow rotational correlation time (overall peptide tumbling)1 - 10 ns
β₁Amplitude associated with fast motionVariable
β₂Amplitude associated with slow motionVariable
r₀Initial anisotropy~0.2 - 0.3

Note: Values are illustrative and depend on peptide size, shape, solvent viscosity, and temperature. nih.govnih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler." qyaobio.com

In this compound, FRET can occur between the two tryptophan residues (homotransfer). While this does not result in a new emission band, it can be detected as a depolarization of the fluorescence anisotropy, as the energy transfer randomizes the orientation of the emitting dipole. nih.gov The efficiency of homotransfer is related to the average distance between the two indole rings.

Alternatively, FRET can be used to measure the intramolecular distance by attaching an external acceptor dye to one end of the peptide. Tryptophan serves as the natural donor. By measuring the quenching of the tryptophan fluorescence or the sensitized emission of the acceptor, the distance (r) between the N-terminal tryptophan and the C-terminal tryptophan can be calculated using the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

Where E is the FRET efficiency and R₀ is the Förster distance, a characteristic value for the donor-acceptor pair that represents the distance at which the transfer efficiency is 50%. nih.gov For the Tryptophan-Dansyl pair, R₀ is approximately 21-23 Å. nih.gov Such experiments can reveal whether the peptide exists in a compact, folded conformation where the ends are close together, or in an extended, random-coil state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure of peptides and proteins in a solution environment, which closely mimics physiological conditions. For this compound, a series of NMR experiments are conducted to define its conformational landscape.

1D and 2D NMR for Resonance Assignment and Connectivity

The foundational step in any NMR-based structural analysis is the sequence-specific resonance assignment, which involves assigning every proton signal in the spectrum to a specific atom in the peptide. A one-dimensional (1D) ¹H NMR spectrum provides an initial overview of the proton resonances, with characteristic chemical shift regions indicating the types of protons present (e.g., aromatic, alpha-protons, amide protons).

Due to significant signal overlap even in a small peptide, two-dimensional (2D) NMR experiments are essential. uzh.chnmims.edu Experiments such as Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY) are used to identify protons that are connected through chemical bonds (scalar or J-coupling). chemrxiv.org TOCSY experiments reveal all protons within a single amino acid residue's spin system. For this compound, this allows for the distinct identification of the two Tryptophan (Trp) and two Glycine (B1666218) (Gly) spin systems. The unique aromatic protons of the Trp indole rings and the diastereotopic alpha-protons of Gly residues can be clearly delineated. chemrxiv.org

Once the individual spin systems are identified, they are linked in the correct sequence using a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are close in space, such as the alpha-proton of one residue (i) and the amide proton of the next residue (i+1).

Table 1: Representative ¹H Chemical Shift Assignments for this compound in H₂O/D₂O (90/10) at pH 5.5, 298 K. This table presents typical, expected chemical shift values for a peptide of this sequence and is for illustrative purposes.

Residue HN (ppm) Hα (ppm) Hβ (ppm) Other Protons (ppm)
Trp-1 - 4.55 3.28, 3.15 Indole Ring: Hδ1 7.65, Hε3 7.21, Hζ2 7.55, Hζ3 7.10, Hη2 7.05; NεH 10.10
Gly-2 8.52 3.98, 3.87 - -
Gly-3 8.31 3.95, 3.85 - -

| Trp-4 | 8.15 | 4.68 | 3.35, 3.20 | Indole Ring: Hδ1 7.60, Hε3 7.18, Hζ2 7.50, Hζ3 7.08, Hη2 7.01; NεH 10.05 |

NOESY and ROESY for Interproton Distance Constraints

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are cornerstone experiments for determining the three-dimensional structure of peptides. columbia.edu These techniques detect through-space dipolar couplings between protons that are typically within 5 Å of each other, providing crucial distance constraints for structure calculation. columbia.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

For this compound, key NOEs include:

Intra-residue NOEs: Correlations between protons within the same amino acid residue, which help confirm assignments.

Sequential NOEs: Correlations between protons on adjacent residues (e.g., Hα(i) to HN(i+1), Hβ(i) to HN(i+1)), used to establish the peptide sequence.

Medium- and Long-range NOEs: Correlations between protons on non-adjacent residues. These are the most critical for defining the peptide's secondary and tertiary structure. For example, NOEs between the aromatic side chain of Trp-1 and the backbone protons of Gly-3 or Trp-4 would indicate a folded or turn-like conformation.

ROESY is particularly useful for molecules in the intermediate molecular weight range where the NOE effect can be close to zero. columbia.edu

Table 2: Selected Representative NOE/ROE Constraints for Structure Calculation. This table illustrates the type of distance constraints derived from NOESY/ROESY spectra.

Proton 1 Proton 2 Constraint Type Estimated Distance (Å)
Hα (Trp-1) HN (Gly-2) Sequential 2.2 - 3.5
HN (Gly-2) HN (Gly-3) Medium-range < 4.0
Hα (Gly-3) HN (Trp-4) Sequential 2.2 - 3.5
Indole H (Trp-1) Hα (Trp-4) Long-range < 5.0
J-Coupling Analysis for Dihedral Angle Determination

Scalar (or J) couplings are through-bond interactions between nuclei that provide valuable information about dihedral angles. The three-bond coupling constant between an amide proton and its alpha-proton, ³J(HN,Hα), is particularly informative for determining the backbone dihedral angle phi (φ). nmims.edu The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. rsc.orgzenodo.org

By measuring the ³J(HN,Hα) values from high-resolution 2D NMR spectra, constraints on the φ angle for each residue can be obtained, which are essential for refining the peptide's three-dimensional structure. rsc.orgzenodo.orgethz.ch

Table 3: Representative ³J(HN,Hα) Coupling Constants and Derived Dihedral Angles. This table shows hypothetical J-coupling values and the corresponding phi (φ) angle constraints calculated via the Karplus relation.

Residue ³J(HN,Hα) (Hz) Corresponding Dihedral Angle (φ) Range
Gly-2 5.8, 3.9 Constrains ψ(Trp-1) and φ(Gly-2)
Gly-3 6.0, 4.1 Constrains ψ(Gly-2) and φ(Gly-3)

| Trp-4 | 8.5 | ~ -120° ± 20° |

Solvent Accessibility Studies by NMR

Solvent accessibility studies help to identify which parts of the peptide are exposed to the solvent and which are buried within the core of its structure. A common NMR method involves dissolving the peptide in deuterium oxide (D₂O) and monitoring the exchange rate of amide protons (HN) with deuterium.

Amide protons that are exposed to the solvent will exchange rapidly with deuterium, leading to a quick disappearance of their signals in the ¹H NMR spectrum. Conversely, amide protons that are shielded from the solvent, for example by being involved in a stable intramolecular hydrogen bond, will exchange much more slowly. nih.govresearchgate.net This information is critical for defining hydrogen-bonding patterns and understanding the stability of the peptide's folded structure. The accessibility of the tryptophan indole rings can also be probed using paramagnetic relaxation enhancement (PRE) experiments. nih.govresearchgate.net

Table 4: Representative Amide Proton Exchange Rates. This table illustrates how exchange rates can define solvent accessibility.

Residue Amide Proton (HN) Exchange Rate with D₂O Interpretation
Gly-2 HN (Gly-2) Fast Solvent exposed
Gly-3 HN (Gly-3) Slow Potentially involved in a hydrogen bond (e.g., in a β-turn)

| Trp-4 | HN (Trp-4) | Fast | Solvent exposed |

Mass Spectrometry (MS) for Peptide Analysis and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for verifying the molecular weight and assessing the purity of synthetic or purified peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides. mdpi.com It allows for the ionization of the peptide directly from solution into the gas phase with minimal fragmentation, preserving the intact molecule for analysis. mdpi.com

For this compound, ESI-MS is used to confirm its molecular identity. The analysis typically produces a series of peaks corresponding to the intact peptide molecule with different numbers of charges (protons) attached. The most common ions observed in positive ion mode are the singly charged [M+H]⁺ and doubly charged [M+2H]²⁺ species. The precise molecular weight can be calculated from the m/z values of these ions.

The purity of the peptide sample is simultaneously assessed. A high-purity sample will show a very clean spectrum dominated by the peaks corresponding to the target peptide. The presence of other significant peaks would indicate impurities, such as byproducts from synthesis or degradation products. researchgate.net

Table 5: Calculated Molecular Weight and Expected ESI-MS Ions for this compound.

Parameter Value
Molecular Formula C₂₈H₃₀N₆O₅
Monoisotopic Mass 546.2278 Da
Average Mass 546.58 Da
Expected Ion [M+H]⁺ (m/z) 547.2351
Expected Ion [M+2H]²⁺ (m/z) 274.1212

| Expected Ion [M+Na]⁺ (m/z) | 569.2170 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of peptides and for gaining insight into their structural features through controlled fragmentation. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, generating a predictable series of ions.

The primary fragment ions observed are b- and y-ions. matrixscience.com The b-ions are formed when the charge is retained on the N-terminal fragment, while y-ions result from charge retention on the C-terminal fragment. nih.gov Due to the presence of tryptophan at both the N- and C-termini, the fragmentation of this peptide is expected to show characteristic patterns. The large indole side chain of tryptophan can influence fragmentation, and amino acids with aromatic and basic side chains at the ends of a peptide often stimulate more peaks at the lower end of the spectrum. researchgate.net

The fragmentation of the peptide backbone (Trp-Gly-Gly-Trp) would lead to the following primary cleavages:

Cleavage between Trp¹ and Gly²: produces b₁ and y₃ ions.

Cleavage between Gly² and Gly³: produces b₂ and y₂ ions.

Cleavage between Gly³ and Trp⁴: produces b₃ and y₁ ions.

In addition to these primary backbone fragments, other ion types such as a-ions (b-ions that have lost a carbonyl group) and internal fragments can also be observed. nih.gov The presence of the tryptophan indole ring can also lead to characteristic immonium ions at m/z 159.1. The comprehensive analysis of these fragment ions allows for the unambiguous verification of the peptide's sequence.

Interactive Data Table: Predicted MS/MS Fragment Ions for this compound [M+H]⁺

The following table outlines the theoretical monoisotopic masses for the expected singly charged b- and y-ions generated during CID.

Ion TypeSequence FragmentTheoretical m/z
b₁Trp187.0866
b₂Trp-Gly244.1081
b₃Trp-Gly-Gly301.1296
y₁Trp205.0972
y₂Gly-Trp262.1187
y₃Gly-Gly-Trp319.1402

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. This technique is crucial for confirming the identity of a synthesized or isolated compound like this compound.

The exact mass, or monoisotopic mass, is calculated by summing the masses of the most abundant naturally occurring isotopes of each element in the molecule. missouri.edu For this compound, the molecular formula is C₂₆H₂₈N₆O₅. Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure this mass with high precision, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

The comparison between the experimentally measured exact mass and the theoretically calculated mass serves as a primary confirmation of the peptide's composition.

Interactive Data Table: HRMS Data for this compound

This table shows the calculated theoretical exact mass and a representative "observed" mass that would be expected from an HRMS analysis.

ParameterValue
Molecular FormulaC₂₆H₂₈N₆O₅
Theoretical Monoisotopic Mass ([M])504.2121
Theoretical m/z for [M+H]⁺505.2194
Representative Observed m/z for [M+H]⁺505.2190
Mass Accuracy (ppm)-0.8 ppm

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique that can provide an atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. For a peptide like this compound, this method can reveal detailed information about its conformation, intramolecular interactions, and how it packs with neighboring molecules in the crystal lattice.

The first and often most challenging step in X-ray crystallography is growing a high-quality, single crystal. For short peptides, this is typically achieved through solution crystallization methods. A common approach is slow evaporation, where the peptide is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution. chalcogen.ro As the solvent slowly evaporates, the peptide concentration increases, promoting the formation of an ordered crystal lattice.

Key parameters that require optimization include:

Solvent System: A range of solvents, from water to organic solvents like ethanol or isopropanol, or mixtures thereof, must be screened.

pH: The pH of the solution can affect the charge state of the peptide's terminal amino and carboxyl groups, influencing its solubility and intermolecular interactions.

Temperature: Temperature affects both solubility and the kinetics of crystal growth. A stable, controlled temperature is essential.

Peptide Concentration: Finding the optimal level of supersaturation is critical to encourage slow, ordered growth rather than rapid precipitation.

The hanging-drop or sitting-drop vapor diffusion methods are also widely used, where a drop of the peptide solution is allowed to equilibrate with a larger reservoir of a precipitant solution, gradually inducing crystallization. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots contain the information about the arrangement of atoms within the crystal.

The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern. For tryptophan-containing peptides, various crystal systems, such as orthorhombic or monoclinic, have been observed. chalcogen.ronih.gov After data collection, the complex process of structure solution and refinement is performed using specialized software to generate an electron density map and build an atomic model of this compound that best fits the experimental data.

Interactive Data Table: Representative Crystallographic Data for a Tryptophan-Containing Peptide

This table presents plausible crystallographic data for a peptide like this compound, based on published structures of similar molecules. chalcogen.roiisc.ac.in

ParameterRepresentative Value
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)9.5
b (Å)14.1
c (Å)19.5
α, β, γ (°)90, 90, 90
Volume (ų)2616
Z (molecules/unit cell)4
Resolution (Å)1.5

The solid-state structure of this compound is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly important in defining the peptide's conformation and its packing arrangement. mdpi.com Key hydrogen bonds include:

Backbone Hydrogen Bonds: Amide nitrogen atoms (N-H) act as donors, and carbonyl oxygen atoms (C=O) act as acceptors, leading to interactions between adjacent peptide molecules, potentially forming structures like β-sheets.

Tryptophan Indole Hydrogen Bonds: The nitrogen atom of the tryptophan indole ring (Nε-H) is a potent hydrogen bond donor and can interact with carbonyl oxygens or other suitable acceptors on neighboring molecules. nih.gov

Terminal Group Interactions: The protonated N-terminal amino group (-NH₃⁺) and the deprotonated C-terminal carboxylate group (-COO⁻) are key players in forming strong hydrogen bonds.

Cryo-Electron Microscopy (Cryo-EM) for Self-Assembled Architectures

While X-ray crystallography provides a static, high-resolution picture of a single conformation, many peptides, particularly those with aromatic residues, have the ability to self-assemble into larger, ordered structures like nanofibers, nanoribbons, or hydrogels. mdpi.com Cryo-electron microscopy (Cryo-EM) is an ideal technique for visualizing these large, supramolecular architectures in a near-native, hydrated state. americanpeptidesociety.org

In Cryo-EM, the peptide solution is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice. americanpeptidesociety.org This process traps the self-assembled structures without the artifacts that can be introduced by crystallization or dehydration. The frozen sample is then imaged using a transmission electron microscope at cryogenic temperatures.

By collecting thousands of images of the assembled structures from different orientations, computational methods can be used to reconstruct a three-dimensional model. nih.gov This approach can reveal:

The morphology of the self-assembled structures (e.g., fibers, ribbons, tubes).

The diameter, helical twist, and repeating units of nanofibers.

The arrangement of individual peptide molecules within the larger assembly.

For this compound, Cryo-EM could be used to investigate whether it forms amyloid-like fibrils, a common feature of short aromatic peptides, and to understand the role of the terminal tryptophan residues in driving this self-assembly process. acs.org

Computational Chemistry and Molecular Modeling of L Tryptophylglycylglycyl L Tryptophan

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations are a cornerstone of computational structural biology, allowing for the exploration of the conformational dynamics of biomolecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how peptides like Trp-Gly-Gly-Trp fold, fluctuate, and interact with their environment.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For peptides containing both glycine (B1666218) and tryptophan, the choice of force field is non-trivial. Glycine's lack of a side chain grants it significant conformational flexibility, while tryptophan's large indole (B1671886) side chain introduces complex non-bonded interactions, including hydrophobic and aromatic stacking effects.

Several widely used protein force fields, such as AMBER, CHARMM, GROMOS, and OPLS-AA, are available for simulating peptides. aip.orgnih.gov Studies on tryptophan-containing peptides like the Trp-cage and trpzip have shown that force fields may need refinement to accurately capture experimental behavior. For instance, some versions of the AMBER force field have been noted to potentially overstabilize extended β-strand conformations. aip.org The CHARMM force fields have undergone specific improvements for tryptophan parameters to better model its interactions. nih.gov Polarizable force fields, such as the Drude model, represent a newer generation that explicitly accounts for electronic polarization, offering potentially higher accuracy for systems with significant charge fluctuations or aromatic interactions, as would be expected in Trp-Gly-Gly-Trp. nih.govnih.gov The selection of a suitable force field for Trp-Gly-Gly-Trp would involve evaluating their performance against experimental data or high-level quantum mechanical calculations, particularly for the dihedral angle parameters (φ, ψ) governing backbone conformation. aip.orgsemanticscholar.org

Table 1: Comparison of Common Protein Force Fields for Peptide Simulations

Force Field Family Key Features Considerations for Tryptophan-Glycine Peptides
AMBER Widely used, well-parameterized for standard amino acids. Some older versions may overly favor β-strand structures; specific dihedral corrections (e.g., ff99SB) improve accuracy. aip.orgsemanticscholar.org
CHARMM Known for detailed parameterization, including CMAP corrections for backbone potentials. Has seen specific parameter improvements for tryptophan; C36 is a robust version for peptides. nih.gov
GROMOS Parameterized based on free energies of hydration and solvation, often used for high-throughput simulations. Good for general peptide dynamics; specific parameterization for Trp-Trp interactions should be verified. nih.gov
OPLS-AA Optimized to reproduce liquid properties and conformational energies of small organic molecules. Generally performs well for protein folding and dynamics. aip.org

| Drude | A polarizable force field that explicitly models induced dipoles. | Offers a more physically accurate representation of electrostatics, which can be important for aromatic side chains like tryptophan, but is computationally more expensive. nih.gov |

MD simulations of Trp-Gly-Gly-Trp would generate a trajectory representing the peptide's movement over time, which can be analyzed to understand its conformational preferences. The two glycine residues provide a flexible linker between the terminal tryptophan residues, allowing the peptide to sample a wide range of structures. Analysis of smaller peptides like Trp-Gly-Gly has revealed conformers stabilized by hydrogen bonds between the peptide backbone and the indole NH group. rsc.org

Key analyses would include:

Ramachandran Plots : To visualize the distribution of backbone dihedral angles (φ and ψ) for each residue. Glycine residues are expected to populate regions of the plot that are forbidden for other L-amino acids, contributing significantly to the peptide's flexibility. nih.gov

Clustering Analysis : To group similar structures from the simulation trajectory, identifying the most stable and frequently occurring conformations.

Hydrogen Bond Analysis : To identify persistent intramolecular hydrogen bonds that stabilize specific structures, such as turns or folded conformations.

Tryptophan-Tryptophan Interactions : To quantify the distance and orientation between the two indole rings. These interactions are crucial for the stability of structures like "tryptophan zippers," where cross-strand stacking of tryptophan side chains provides significant stability to β-hairpin folds. aip.org Atomistic simulations are essential for understanding these non-native interactions. nih.gov

The conformational landscape of Trp-Gly-Gly-Trp is likely to be a dynamic equilibrium between extended structures, random coils, and more compact, folded states potentially stabilized by stacking of the terminal tryptophan residues.

The surrounding solvent profoundly influences a peptide's structure and dynamics. MD simulations can explicitly model the solvent (typically water), providing a realistic environment. The interaction of water with the peptide backbone is crucial in stabilizing certain conformations, particularly the polyproline II (PPII) structure, which is common in unfolded peptides. aps.org

Studies show that different solvents can shift the conformational equilibrium:

Water : Stabilizes extended conformations like PPII through hydration of backbone polar groups. aps.org

Aqueous Urea : Acts as a denaturant by disrupting the structure of water and weakening intramolecular hydrogen bonds, thus disfavoring helical conformations. aps.orgnih.gov

Methanol : Is less effective at hydrating the peptide backbone, which can destabilize PPII conformations. aps.org

For Trp-Gly-Gly-Trp, the solvent would mediate the hydrophobic interactions between the tryptophan side chains. The partitioning of tryptophan from an aqueous environment to a less polar one (like the interior of a folded peptide) is known to be an enthalpy-driven process, contrasting with the classic entropy-driven hydrophobic effect. nih.gov The choice between explicit solvent models (like TIP3P) and implicit solvent models (which represent the solvent as a continuum) can also impact simulation results, with implicit models sometimes overstabilizing helical structures. aip.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

While MD simulations excel at describing conformational dynamics, they rely on classical mechanics. Quantum mechanical calculations are necessary to accurately describe the electronic structure of the peptide, which governs its chemical properties, reactivity, and spectroscopic behavior, particularly the fluorescence of tryptophan.

Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost for medium-sized molecules. For a peptide like Trp-Gly-Gly-Trp, DFT can be used to:

Determine Accurate Geometries : Optimize the molecular structure to find the lowest energy conformation (the global minimum) and other stable local minima. acs.org

Calculate Relative Energies : Compare the energies of different conformers to understand their relative stabilities. This is often done by scanning the potential energy surface along key dihedral angles (φ, ψ, and χ). acs.orgacs.org

Analyze Electronic Properties : Compute properties like molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and partial atomic charges, which provide insight into the peptide's reactivity. doi.org

Studies on tryptophan derivatives, such as N-acetyl-L-tryptophan-N-methylamide (NATMA), have used DFT with functionals like B3LYP and basis sets like 6-31G(d) to map the potential energy surface and identify dozens of distinct energy minima. acs.org These calculations show that intrinsic conformational preferences, even in the gas phase, are similar to the conformations observed for tryptophan in native proteins. acs.orgacs.org

Table 2: Ground State Properties of Tryptophan Peptides Accessible via DFT

Property Description Relevance to Trp-Gly-Gly-Trp
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms. Provides a precise structural model of stable conformers. dntb.gov.ua
Relative Conformational Energies The energy difference between various stable conformers. Determines the Boltzmann population and preference for certain folds or structures. acs.org
Vibrational Frequencies Frequencies of molecular vibrations, used to predict IR spectra. Allows for comparison with experimental spectroscopic data to validate computed structures.
Molecular Electrostatic Potential The potential energy experienced by a positive point charge at various locations around the molecule. Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. doi.org

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is related to chemical reactivity and electronic transitions. doi.org |

The intrinsic fluorescence of tryptophan is a sensitive probe of its local environment and is one of its most important biophysical properties. bmglabtech.commdpi.com This fluorescence arises from electronic transitions within the indole side chain. To model these excited states, methods beyond standard DFT are required.

Time-Dependent DFT (TD-DFT) : This is a common method for calculating the energies of electronic excited states and predicting UV-Vis and circular dichroism (CD) spectra. nih.gov For tryptophan, TD-DFT can be used to study the two lowest-energy excited singlet states, denoted ¹La and ¹Lb. The emission properties of tryptophan are highly sensitive to the local environment, which influences the relative energies of these two states. acs.org

Ab Initio Methods : More computationally intensive methods like Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled-Cluster (EOM-CC) can provide higher accuracy for excited states. These are often employed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. nih.govnih.gov In a QM/MM simulation, the chromophore (the tryptophan indole ring) is treated with a high-level QM method, while the rest of the peptide and solvent are treated with a classical MM force field. This approach allows for the study of environmental effects on fluorescence, such as quenching. nih.gov

These calculations can predict fluorescence quantum yields and lifetimes and help elucidate quenching mechanisms, such as photoinduced electron transfer from the excited indole ring to a nearby acceptor group, like a peptide backbone amide. nih.gov Such studies have shown that the efficiency of this electron transfer is highly dependent on the conformation and dynamics of the peptide. nih.govnih.gov

Docking and Molecular Recognition Studies

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For L-Tryptophylglycylglycyl-L-tryptophan, these studies can elucidate its potential interactions with biological receptors or other ligands.

In the absence of a specific known receptor for this compound, molecular docking can be employed to predict its binding modes with various model receptors. These models can be representative of different classes of proteins, such as enzymes, signaling proteins, or DNA. The prediction of binding modes is crucial for understanding the peptide's potential biological activity and for the rational design of peptidomimetics. nih.gov

Docking algorithms explore a vast conformational space to identify low-energy binding poses of the peptide within the receptor's binding site. The results of such simulations for this compound with a hypothetical receptor are often presented in terms of binding affinity scores and the specific interactions formed.

Receptor Model Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Predicted Binding Mode
G Protein-Coupled Receptor (GPCR)-9.8Tyr123, Phe201, Asn280The N-terminal tryptophan inserts into a hydrophobic pocket, while the C-terminal tryptophan forms hydrogen bonds with the extracellular loop.
Kinase Active Site-8.5Leu25, Val33, Lys88The peptide acts as a competitive inhibitor, with the tryptophan residues flanking the ATP-binding pocket.
DNA Major Groove-7.2Adenine 12, Guanine (B1146940) 13The planar indole rings of the tryptophan residues intercalate between DNA base pairs.

The presence of two tryptophan residues in this compound makes intermolecular interactions, particularly π-π stacking and hydrogen bonding, critical determinants of its molecular recognition.

π-π Stacking: The aromatic indole rings of the tryptophan residues can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, histidine) within a receptor's binding site. acs.org These interactions, which are a result of attractive, noncovalent forces between aromatic rings, contribute significantly to the stability of the peptide-receptor complex. Computational analyses can quantify the energetic contribution of these interactions and predict the preferred geometries (e.g., face-to-face, edge-to-face). rug.nl

Hydrogen Bonding: The peptide backbone of this compound contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). utah.edugithub.io Furthermore, the indole nitrogen of the tryptophan side chains can act as a hydrogen bond donor. mdpi.com These groups can form a network of hydrogen bonds with polar residues in a binding pocket, providing specificity and enhancing binding affinity. Molecular dynamics simulations can be used to analyze the dynamics and stability of these hydrogen bonds over time. utah.edu

Interaction Type Potential Interacting Groups on Peptide Potential Interacting Groups on Receptor Typical Contribution to Binding Energy (kcal/mol)
π-π StackingIndole rings of TryptophanAromatic side chains (Phe, Tyr, Trp, His)-1 to -5
Hydrogen BondingBackbone N-H, C=O; Trp indole N-HPolar side chains (Ser, Thr, Asn, Gln), Backbone atoms-2 to -8
Hydrophobic InteractionsTryptophan and Glycine side chainsAliphatic side chains (Ala, Val, Leu, Ile)Variable
Electrostatic InteractionsTerminal amino and carboxyl groupsCharged side chains (Asp, Glu, Lys, Arg)Variable

Homology Modeling and De Novo Peptide Design Principles

While this compound is a relatively small peptide, the principles of homology modeling and de novo design are relevant for understanding its structural context and for designing novel peptides with similar or enhanced properties.

Homology Modeling: This technique is used to predict the three-dimensional structure of a protein or peptide based on its sequence similarity to a protein of known structure (the template). wikipedia.org If this compound were part of a larger protein for which a homologous structure exists, homology modeling could be used to predict its conformation within that protein. nih.gov The accuracy of the model is highly dependent on the degree of sequence identity between the target and the template. wikipedia.org

De Novo Peptide Design: This approach aims to design new peptide sequences with desired structures and functions from scratch, based on fundamental principles of protein folding and interaction. nih.govthermofisher.com For a peptide like this compound, de novo design principles could be used to:

Optimize Binding Affinity: By systematically substituting amino acids and evaluating the change in binding energy to a target receptor.

Enhance Stability: By introducing modifications that favor a specific secondary structure or reduce proteolytic susceptibility. nih.gov

Create Self-Assembling Nanostructures: By designing sequences that promote specific intermolecular interactions leading to ordered assemblies. bris.ac.uk

Computational Approaches to Predict Self-Assembly Tendencies

The presence of two bulky, hydrophobic tryptophan residues suggests that this compound may have a tendency to self-assemble into larger structures. Computational methods are instrumental in predicting and characterizing these phenomena. nih.gov

Molecular dynamics (MD) simulations are a primary tool for studying peptide self-assembly. nih.gov By simulating a system containing multiple peptide molecules in a solvent, it is possible to observe the spontaneous formation of aggregates and analyze the underlying driving forces. These simulations can reveal the preferred oligomeric states and the key intermolecular interactions, such as π-π stacking and hydrogen bonding between peptide units, that stabilize the assemblies. nih.gov

Various computational tools and algorithms have been developed to predict the aggregation propensity of peptide sequences based on their physicochemical properties. nih.gov These methods often identify aggregation-prone regions (APRs) within a sequence. For this compound, the tryptophan residues would likely be identified as key contributors to its self-assembly tendency.

Computational Method Predicted Property Relevance to this compound
Molecular Dynamics (MD) SimulationsSpontaneous oligomerization, aggregate morphologyCan predict the formation of dimers, trimers, and larger aggregates, and characterize their structure.
Aggregation Propensity PredictorsIdentification of aggregation-prone regions (APRs)The tryptophan residues would be highlighted as APRs, indicating a high likelihood of self-assembly.
Coarse-Grained SimulationsLarge-scale assembly into fibrils or other nanostructuresCan model the formation of larger, more complex assemblies over longer timescales.

Self Assembly and Supramolecular Chemistry of L Tryptophylglycylglycyl L Tryptophan

Mechanisms of Peptide Self-Assembly Induced by Aromatic Interactions

The self-assembly of peptides is a process governed by a variety of non-covalent interactions. rsc.org For peptides containing aromatic residues like L-Tryptophylglycylglycyl-L-tryptophan, these interactions are the primary drivers for the spontaneous organization of individual molecules into stable, ordered supramolecular structures. The process is a complex interplay between π-π stacking, hydrogen bonding, and hydrophobic forces. rsc.org

The tryptophan residue is unique among the 20 common amino acids due to its large indole (B1671886) side chain, which can participate in a range of non-covalent interactions. researchgate.netmdpi.com A crucial mechanism in the self-assembly of this compound is the π-π stacking interaction between the indole rings of the tryptophan residues. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, creating an attractive force. acs.orgnih.gov

This stacking can occur in several geometries, including face-to-face or parallel-displaced arrangements, with typical distances between the ring centroids ranging from 5 Å to 7 Å. researchgate.net The strength and geometry of these interactions are critical in providing directionality and stability to the assembling structure, often initiating the aggregation process. acs.org In peptides with terminal tryptophan residues, these interactions can guide the formation of well-ordered assemblies.

Interaction TypeParticipating GroupsTypical DistanceRole in Assembly
π-π Stacking Tryptophan Indole Rings5 - 7 ÅDirectionality, Stability, Initiation
Hydrogen Bonding Peptide Backbone (N-H, C=O), Trp Indole (N-H)~3 ± 0.2 ÅStructural Reinforcement, Network Formation
Hydrophobic Effect Tryptophan Indole Rings, Glycine (B1666218) α-carbonN/ADriving Force for Aggregation in Water

This table provides generalized data for the types of non-covalent interactions expected to be involved in the self-assembly of this compound based on studies of similar peptides.

Hydrogen bonds are fundamental to the structure and stability of self-assembled peptide architectures. nih.gov In this compound, multiple opportunities for hydrogen bonding exist. The peptide backbone contains amide (N-H) and carbonyl (C=O) groups that can act as hydrogen bond donors and acceptors, respectively. These groups can form extensive intermolecular hydrogen bonding networks, which are the hallmark of β-sheet structures commonly found in peptide fibrils. nih.gov

Furthermore, the indole ring of each tryptophan residue contains an N-H group that can act as a hydrogen bond donor, contributing to the stability of the assembled network. mdpi.comnih.govnih.gov These hydrogen bonds work cooperatively with π-π stacking interactions to lock the peptide molecules into a stable, repeating supramolecular structure.

The hydrophobic effect is a primary driving force for the aggregation of peptides in an aqueous environment. nih.govnih.gov The large, aromatic indole side chains of the tryptophan residues are predominantly nonpolar and thus poorly soluble in water. mdpi.com When this compound is in an aqueous solution, there is a thermodynamic tendency for the tryptophan side chains to minimize their contact with water molecules.

This leads to the aggregation of the peptides, where the hydrophobic tryptophan residues are sequestered in the core of the forming structure, away from the aqueous solvent. mdpi.comnih.gov The flexible diglycine spacer in the peptide backbone allows the terminal tryptophan residues to orient themselves to facilitate this hydrophobic collapse, which is a key step in the initiation of self-assembly. nih.gov

Formation of Nanostructures and Higher-Order Architectures

The interplay of the aforementioned non-covalent forces can guide the self-assembly of this compound into a variety of distinct nanostructures. The final morphology of the assembly is sensitive to experimental conditions such as peptide concentration, pH, and temperature.

Peptides containing tryptophan have a known propensity to form amyloid-like fibrils. rsc.orgoup.com It is proposed that this compound can assemble into such structures. Amyloid fibrils are highly ordered, elongated protein aggregates characterized by a cross-β-sheet structure, where β-strands run perpendicular to the fibril axis and are stabilized by extensive hydrogen bonding. nih.govnih.gov

The formation process typically involves a nucleation-dependent polymerization mechanism. Initially, peptide monomers aggregate to form a nucleus, which then elongates through the addition of more monomers. The tryptophan residues are believed to play a crucial role in initiating this aggregation and stabilizing the resulting fibrillar structure through both π-π stacking and hydrophobic interactions. oup.comnih.gov The glycine residues, by providing conformational flexibility, can facilitate the adoption of the β-sheet conformation required for fibril formation. nih.govfrontiersin.org

In addition to fibrillar structures, peptides can also form spherical aggregates and vesicles. Studies have shown that the amino acid L-tryptophan, on its own, can self-aggregate into spherical microstructures. nih.gov It is plausible that under certain conditions, this compound could also form similar zero-dimensional nanostructures.

The formation of spherical aggregates is often driven by the hydrophobic collapse of the aromatic residues into a core, minimizing their exposure to water. nih.gov Vesicles are hollow spherical structures with a bilayer wall. While vesicle formation is common for amphiphilic peptides, the structure of Trp-Gly-Gly-Trp, with two hydrophobic ends and a polar linker, might allow for the formation of unique bilayer-like arrangements under specific environmental conditions. nih.gov The balance between the attractive forces of π-π stacking and the hydrophobic effect, versus the conformational constraints of the peptide backbone, would dictate whether the assembly proceeds towards linear fibrils or closed spherical structures.

Crystalline Self-Assemblies

Information regarding the formation of crystalline structures from this compound, including the specific conditions and resulting morphologies, is not present in the reviewed literature.

Environmental Factors Influencing Self-Assembly

Effect of pH, Ionic Strength, and Temperature

No data was found describing how variations in pH, ionic strength, or temperature impact the self-assembly process of this compound.

Characterization of Self-Assembled Materials

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

There are no published TEM or SEM images or corresponding analyses that characterize the morphology of self-assembled this compound nanostructures.

Atomic Force Microscopy (AFM) for Surface Morphology

No AFM studies detailing the surface topography and morphology of this compound assemblies could be located in the available scientific resources.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles and molecules in a solution. In the context of peptide self-assembly, DLS can monitor the formation and growth of aggregates over time by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the aggregates. Larger particles move more slowly, leading to slower fluctuations in light intensity, which can be mathematically correlated to their hydrodynamic radius.

For a peptide like this compound, a typical DLS experiment would involve dissolving the peptide in an aqueous buffer and measuring the size distribution at various concentrations, pH values, or temperatures to understand the conditions that trigger self-assembly. The results would typically be presented as a size distribution histogram or curve, showing the population of different-sized aggregates.

Hypothetical DLS Data for this compound Self-Assembly:

Concentration (mg/mL)Predominant SpeciesAverage Hydrodynamic Radius (nm)Polydispersity Index (PDI)
0.1Monomer/Small Oligomer1-50.4
0.5Small Aggregates50-1000.3
1.0Larger Aggregates/Fibrils200-5000.2

This table is illustrative and based on general principles of peptide self-assembly, as specific DLS data for this compound is not available.

X-ray Diffraction (XRD) for Structural Organization within Assemblies

X-ray Diffraction (XRD) is a powerful technique for elucidating the atomic and molecular structure of crystalline materials. When applied to self-assembled peptide structures, such as fibers or hydrogels, XRD can provide information about the periodic arrangements of the peptide molecules within the assembly. Specifically, powder XRD of lyophilized peptide assemblies can reveal characteristic diffraction peaks corresponding to repeating structural motifs.

In many self-assembling peptide systems, particularly those forming amyloid-like fibrils, XRD patterns often show two characteristic reflections: one around 4.7 Å, corresponding to the inter-hydrogen bond distance between β-strands in a cross-β sheet structure, and another around 10 Å, representing the distance between packed β-sheets. The presence of such peaks in the XRD pattern of self-assembled this compound would provide strong evidence for a highly organized, β-sheet-rich supramolecular architecture.

Hypothetical XRD Data for Self-Assembled this compound:

Diffraction Angle (2θ)d-spacing (Å)Interpretation
~18.9°~4.7Inter-strand distance (Hydrogen bonding) in β-sheets
~8.8°~10.0Inter-sheet distance (Side-chain packing)

This table represents expected values for a cross-β structure and is for illustrative purposes, as specific XRD data for this compound is not available.

Further detailed studies are required to fully characterize the self-assembly behavior and the precise supramolecular organization of this compound.

Enzymatic Interactions and Biocatalysis Involving L Tryptophylglycylglycyl L Tryptophan

Peptidase/Protease Recognition and Cleavage Specificity

The enzymatic degradation of peptides is a fundamental biological process. The susceptibility of L-Tryptophylglycylglycyl-L-tryptophan to proteolysis is determined by the ability of proteases to recognize and bind to specific amino acid sequences, leading to the hydrolysis of peptide bonds.

Proteases exhibit varying degrees of specificity. The primary structure of this compound presents several potential cleavage sites for endopeptidases. The nomenclature system proposed by Schechter and Berger designates the amino acid residues on either side of the scissile bond as P1 and P1', which fit into the S1 and S1' pockets of the enzyme, respectively peakproteins.com.

Given the sequence Trp(P3)-Gly(P2)-Gly(P1)-Trp(P1'), different proteases could theoretically cleave the peptide at multiple positions. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as tryptophan, phenylalanine, and tyrosine expasy.org. Therefore, the most probable cleavage site for chymotrypsin would be after the first tryptophan residue (Trp1), releasing Trp and the tripeptide Gly-Gly-Trp. Thermolysin, a metalloendopeptidase, shows a preference for cleaving on the N-terminal side of bulky and aromatic residues at the P1' position, suggesting a potential cleavage between the two glycine (B1666218) residues expasy.org. Other endopeptidases may target the internal glycine-glycine bond.

EnzymeFamilyPrimary Specificity (P1-P1')Potential Cleavage Site in Trp-Gly-Gly-TrpResulting Fragments
ChymotrypsinSerine ProteaseTrp-, Tyr-, Phe-|-XaaTrp1-|-Gly2L-Tryptophan and Glycylglycyl-L-tryptophan
ThermolysinMetalloendopeptidaseXaa-|-Ile, Leu, Val, Phe, TrpGly2-|-Gly3L-Tryptophylglycine and Glycyl-L-tryptophan
PepsinAspartic ProteasePrefers hydrophobic residues at P1 and P1'Trp1-|-Gly2 or Gly3-|-Trp4Multiple fragments possible

While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on similar tryptophan-containing peptides provide a framework for expected values. For instance, the kinetic parameters for the trypsin-catalyzed hydrolysis of a synthetic substrate show how pH and substrate structure influence enzyme efficiency acs.org. The enzymatic synthesis of γ-D-glutamyl-L-tryptophan has also been kinetically modeled, demonstrating the determination of Kₘ and kcat for transpeptidation and hydrolysis reactions researchgate.net.

Hypothetical Kinetic Parameters for Chymotrypsin-mediated Hydrolysis of Trp-Gly-Gly-Trp
ParameterDescriptionHypothetical Value
Kₘ (Michaelis Constant)Substrate concentration at which the reaction rate is half of Vmax. Indicates affinity.~0.5 - 5 mM
kcat (Turnover Number)Number of substrate molecules converted to product per enzyme site per unit time.~10 - 100 s-1
kcat/Kₘ (Catalytic Efficiency)Overall efficiency of the enzyme for the substrate.~2 x 104 - 2 x 105 M-1s-1

The three-dimensional structure of a peptide substrate is a critical determinant of its susceptibility to proteolysis mdpi.comnih.gov. Proteases generally recognize and cleave substrates in flexible, extended conformations. Short, linear peptides like this compound typically lack stable secondary structures such as α-helices or β-sheets in solution nih.gov. The two glycine residues impart significant conformational flexibility to the peptide backbone.

However, the two bulky indole (B1671886) side chains of the tryptophan residues can influence the local conformation. Studies on tryptophan-rich peptides have shown that indole rings can engage in interactions that may lead to a preference for certain backbone conformations, potentially influencing turn nucleation or helical folding in longer sequences nih.gov. While a tetrapeptide is unlikely to form a stable folded structure, transient conformations or steric hindrance from the tryptophan side chains could modulate its interaction with the active site of a protease, thereby affecting cleavage efficiency. Peptides that adopt structures unfavorable for protease recognition are inherently more resistant to degradation oup.com.

Interaction with Tryptophan-Modifying Enzymes (beyond human metabolism)

Beyond cleavage of the peptide backbone, the tryptophan residues themselves are targets for a diverse array of biocatalytic modifications. These enzymatic reactions, often found in microbial metabolic pathways, can alter the structure and function of the peptide by modifying the indole ring.

Tryptophanase (EC 4.1.99.1) is a pyridoxal phosphate-dependent enzyme that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia. While its primary substrate is the free amino acid, its activity on tryptophan residues within a peptide is also of interest. Tryptophanase typically exhibits high specificity for L-tryptophan mdpi.com.

It is unlikely that tryptophanase would act efficiently on the internal tryptophan residue of an intact peptide. However, following proteolytic cleavage of this compound by an endopeptidase (as discussed in 5.1.1), the liberated L-tryptophan would become a substrate for tryptophanase. Furthermore, if an exopeptidase were to cleave the C-terminal tryptophan, it too would be susceptible. The enzyme's activity is subject to kinetic parameters and can be influenced by environmental factors, with some studies showing flexible enantioselectivity under certain conditions mdpi.com.

A variety of enzymes are known to catalyze the modification of tryptophan residues as a post-translational or post-synthesis event, particularly in the biosynthesis of natural products. These modifications can dramatically alter the peptide's properties.

Halogenases : Flavin-dependent halogenases can introduce chlorine or bromine atoms onto the indole ring of tryptophan residues within a peptide sequence. For example, the enzyme ChlH has been shown to be a versatile tryptophan halogenase, capable of modifying various tryptophan-containing peptides biorxiv.org.

Methyltransferases : These enzymes can add methyl groups to the indole nitrogen or to various carbon positions on the ring, a common modification in the biosynthesis of cyclic dipeptides and other natural products frontiersin.org.

Oxidoreductases and Cyclases : Enzymes such as cytochrome P450s can hydroxylate the indole ring, which can be a prelude to further modifications, including cross-linking and cyclization reactions that form complex molecular architectures frontiersin.orgrsc.org.

Prenyltransferases : This class of enzymes attaches prenyl groups (derived from isopentenyl pyrophosphate or dimethylallyl pyrophosphate) to the electron-rich indole ring, a common modification in tryptophan-containing cyclic dipeptides frontiersin.org.

These enzymatic modifications highlight the potential for biocatalytically diversifying a simple peptide like this compound, using its tryptophan residues as chemical handles for late-stage functionalization digitellinc.comnih.govnih.gov.

Examples of Enzymatic Modifications of Tryptophan Residues in Peptides
Enzyme ClassType of ModificationExample EnzymePotential Effect on Peptide
HalogenaseChlorination/Bromination of the indole ringChlHAlters hydrophobicity and binding affinity
PrenyltransferaseAddition of a prenyl group to the indole ringVarious PTsIncreases lipophilicity, can mediate protein-protein interactions
Cytochrome P450Hydroxylation of the indole ringTxtC, GliCPrecursor for further cyclization or cross-linking
N-acylindole-forming macrocyclaseAcylation of the indole nitrogen leading to cyclizationBulbE TECreates a macrocyclic peptide structure rsc.org

Biocatalytic Applications of Peptide Synthesis

The enzymatic synthesis and modification of peptides offer a powerful and highly specific alternative to traditional chemical methods. In the context of the tetrapeptide this compound, biocatalysis could be employed for its further elongation or for specific modifications at its termini, leveraging the exquisite selectivity of enzymes to achieve desired chemical transformations under mild conditions. While direct enzymatic studies on this specific tetrapeptide are not extensively documented in publicly available research, the principles of enzymatic peptide manipulation provide a strong basis for predicting its potential as a substrate in various biocatalytic applications.

Enzymatic Reactions at the N- and C-Termini of the Peptide

Specific enzymatic modifications at the N- and C-termini of this compound could be utilized to introduce functional groups, improve stability, or alter its biological activity.

N-Terminal Modifications:

The N-terminus of a peptide, with its free alpha-amino group, is a target for various enzymes.

Aminopeptidases: These enzymes cleave the N-terminal amino acid. While generally associated with degradation, under specific conditions, they could be used in reverse to add an amino acid. However, their primary application in this context would be analytical, to confirm the N-terminal residue.

N-Terminal Transferases: A diverse group of enzymes can add various chemical moieties to the N-terminus. nih.gov For instance, N-acetyltransferases (NATs) could acetylate the N-terminal Tryptophan. This modification is common in eukaryotic proteins and can influence protein stability and function.

Pictet-Spengler Reaction: A chemical ligation method that has been adapted for peptides with an N-terminal Tryptophan involves the Pictet-Spengler reaction. researchgate.net This reaction, which can be enzyme-catalyzed in some biological contexts, forms a tetrahydro-β-carboline ring structure by reacting the N-terminal Tryptophan with an aldehyde. This modification can create a constrained cyclic structure at the N-terminus.

C-Terminal Modifications:

The C-terminus, with its carboxyl group, is also amenable to specific enzymatic reactions.

Carboxypeptidases: These enzymes cleave the C-terminal amino acid and are valuable for sequence analysis. Carboxypeptidase A, for example, shows a preference for C-terminal residues with aromatic or bulky aliphatic side chains, making the C-terminal Tryptophan of our tetrapeptide a likely substrate. nih.govwikipedia.org In a manner analogous to aminopeptidases, under certain conditions, carboxypeptidases can be used for the synthesis of peptide bonds at the C-terminus. nih.gov

Peptide Amidation: The C-terminal carboxyl group can be enzymatically converted to an amide. This is a common post-translational modification in bioactive peptides, often crucial for their activity. digitellinc.com Peptidylglycine α-amidating monooxygenase (PAM) is the enzyme responsible for this modification in vivo, although its substrate specificity can be stringent.

Enzymatic Esterification: Enzymes like subtilisin have been shown to catalyze the formation of C-terminal esters of peptides in organic solvents. nih.gov This modification could be used to protect the C-terminus or to create a substrate for further protease-catalyzed ligation reactions.

The table below outlines potential enzymatic modifications at the termini of this compound.

TerminusModification TypeEnzyme/Reaction ClassPotential Effect on the Peptide
N-Terminus AcetylationN-Acetyltransferases (NATs)Increased stability, altered biological activity.
N-Terminus LigationPictet-Spengler ReactionFormation of a cyclic tetrahydro-β-carboline structure. researchgate.net
C-Terminus AmidationAmidating Enzymes (e.g., PAM)Neutralization of charge, potential increase in biological activity and stability. digitellinc.com
C-Terminus EsterificationProteases (e.g., Subtilisin)Protection of the C-terminus, creation of an activated substrate for further ligation. nih.gov
C-Terminus Amino Acid AdditionCarboxypeptidases (in reverse)Elongation of the peptide chain from the C-terminus. nih.gov

Biophysical Studies of L Tryptophylglycylglycyl L Tryptophan in Solution

Solvation Dynamics and Hydration Properties

The solvation dynamics of peptides are complex, dictated by the nature of their constituent amino acids. For L-Tryptophylglycylglycyl-L-tryptophan, the two terminal tryptophan residues are of particular interest due to their intrinsic fluorescence, which is highly sensitive to the local environment. This property makes tryptophan an excellent probe for studying hydration dynamics and protein-water interactions. nih.gov

Femtosecond-resolved fluorescence studies on tryptophan in various environments have shown that its fluorescence dynamics can distinguish between local ultrafast solvation and electronic quenching. nih.gov In aqueous solutions, the solvation of tryptophan is a multi-stage process. A complete study of tryptophan's solvation dynamics in bulk water revealed that the process occurs over a timescale of approximately 108 picoseconds at lipid-water interfaces, and faster, in the range of 7-20 picoseconds, in buffer and salt/buffer solutions. researchgate.net This suggests that the hydration shell around the tryptophan residues of this compound is dynamic and influenced by the composition of the surrounding medium.

Molecular dynamics simulations have further illuminated the role of water in the solvation of tryptophan-containing peptides. Water has been found to play a major role in the extraction of tryptophan, improving its solvation primarily through dipole-dipole interactions with the polar backbone of the peptide. acs.org The presence of two tryptophan residues in this compound likely leads to a complex hydration structure, with water molecules organized around both the hydrophobic indole (B1671886) rings and the polar peptide backbone.

Table 1: Solvation Dynamics of Tryptophan in Different Environments

EnvironmentSolvation TimeReference
Lipid-Water Interfaces~108 ps researchgate.net
Buffer and Salt/Buffer Solutions~7-20 ps researchgate.net

Diffusion and Transport Phenomena in Model Systems

The diffusion of peptides in solution is a fundamental process that influences their bioavailability and interaction with biological targets. Studies on the diffusion of amino acids and small peptides provide insights into the expected behavior of this compound. The diffusion coefficients of amino acids in aqueous solutions have been investigated, and it has been found that factors such as the size and charge of the molecule, as well as the properties of the medium, play a significant role. researchgate.net

Research on the diffusion of small molecules within peptide hydrogels has shown that there is a diffusion retardation when these molecules are transferred from a buffer into the hydrogel. nih.gov This retardation is influenced by the lipophilicity of the diffusing molecule. nih.gov Given the presence of two hydrophobic tryptophan residues, the diffusion of this compound in more complex, crowded environments is expected to be slower than in simple aqueous solutions.

The transport of tryptophan and related peptides across model membranes is another area of active research. The charge of the molecule has a profound impact on its permeation rates. nih.gov Studies on tryptophan permeation have shown that positively charged species exhibit more efficient permeation through lipid vesicles. nih.gov The transport of L-tryptophan in human red blood cells is mediated by specific transport systems, and its uptake can be resolved into saturable and linear components. nih.govnih.gov While these studies focus on the single amino acid, they provide a basis for understanding the potential transport mechanisms of tryptophan-containing peptides like this compound in biological model systems.

Table 2: Factors Influencing Peptide Diffusion

FactorEffect on DiffusionReference
Molecular SizeLarger molecules diffuse slower researchgate.net
Molecular ChargeCharge state affects membrane permeation nih.gov
Medium ComplexityMore complex media can retard diffusion nih.gov
LipophilicityHigher lipophilicity can increase diffusion retardation in hydrogels nih.gov

Interaction with Model Membranes and Lipids

The interaction of peptides with lipid membranes is a critical aspect of their biological activity. The tryptophan residues in this compound are key to its membrane-interacting properties. Tryptophan has a preference for the interfacial region of lipid bilayers, where it can interact with both the polar headgroups and the hydrophobic core of the membrane. nih.govacs.org

Fluorescence spectroscopy is a powerful tool for studying peptide-lipid interactions, largely due to the environmental sensitivity of tryptophan's fluorescence. researchgate.netnih.gov When a tryptophan-containing peptide like this compound interacts with a lipid membrane, changes in the fluorescence emission spectrum of the tryptophan residues can be observed. acs.orgresearchgate.net Typically, the insertion of tryptophan into the more hydrophobic environment of the lipid bilayer results in a blue shift (a shift to shorter wavelengths) of the maximum emission wavelength and an increase in fluorescence quantum yield. nih.gov

Studies on various tryptophan-containing peptides have demonstrated that the extent of this blue shift can be correlated with the depth of tryptophan insertion into the membrane. researchgate.net The position of the tryptophan residue within the peptide sequence also significantly affects how the peptide interacts with model membranes of different compositions. nih.gov

Table 3: Tryptophan Fluorescence Changes Upon Membrane Interaction

ParameterChange Upon Membrane InteractionIndicationReference
Maximum Emission WavelengthBlue Shift (decrease)Insertion into a more hydrophobic environment nih.gov
Fluorescence Quantum YieldIncreaseShielding from aqueous quenchers nih.gov
Fluorescence LifetimeDecreaseBinding to negatively charged phospholipids nih.gov

The interaction of peptides with lipid membranes can lead to changes in the permeability of the membrane. nih.gov Peptides can induce leakage of entrapped molecules from lipid vesicles, a phenomenon that is often studied using fluorescent probes. nih.gov The ability of a peptide to permeabilize a membrane is dependent on its sequence, structure, and the lipid composition of the membrane. researchgate.net

While direct studies on this compound's effect on membrane permeability are not extensively detailed in the provided context, research on other tryptophan-containing peptides suggests that the insertion of the tryptophan residues into the membrane can disrupt the lipid packing and lead to transient or stable pore formation, thereby increasing membrane permeability. researchgate.netmdpi.com The presence of two tryptophan residues in this compound could potentially enhance its ability to perturb lipid bilayers compared to peptides with a single tryptophan.

Binding Affinity and Specificity with Non-Clinical Macromolecules

The interaction of peptides with macromolecules such as proteins is fundamental to many biological processes. Understanding these interactions in a non-clinical context provides valuable biophysical data.

Serum albumins are known to bind a wide variety of molecules, including amino acids and peptides. The binding of L-tryptophan to serum albumins from different species (bovine, human, and rat) has been well-characterized. nih.govsemanticscholar.orgresearchgate.netnih.gov These studies have determined the number of available binding sites and the apparent association constants for L-tryptophan. nih.gov

The tryptophan residues of this compound are expected to be the primary sites of interaction with albumin. The binding of L-tryptophan to albumin can be studied using techniques such as ultrafiltration and fluorescence spectroscopy, where the quenching of tryptophan's intrinsic fluorescence upon binding can be monitored. nih.govluc.edu

The binding of L-tryptophan to bovine serum albumin (BSA) has been analyzed in terms of the number of available binding sites (n) and the apparent association constant (k). For defatted BSA, these values were determined to be approximately 0.90 and 2.3 x 10-4 M-1, respectively. nih.gov For human serum albumin, the values were found to be 0.87 for n and 9.7 x 10-3 M-1 for k. nih.gov The presence of other molecules, such as fatty acids, can modulate the binding of tryptophan to albumin by altering the number of available binding sites and the binding affinity. nih.gov

Table 4: Binding Parameters of L-Tryptophan to Serum Albumins

Albumin SourceNumber of Binding Sites (n)Apparent Association Constant (k) (M-1)Reference
Bovine Serum Albumin (defatted)0.902.3 x 10-4 nih.gov
Human Serum Albumin (defatted)0.879.7 x 10-3 nih.gov

Binding to Nucleic Acids or Polysaccharides

Research on tetrapeptides with a similar structure, such as Trp-Gly-Gly-Glu and Trp-Gly-Gly-Gln, demonstrates a cooperative mechanism for binding to nucleic acid bases like 7-methylguanine. nih.gov This binding involves two main types of interactions:

Stacking Interaction: The tryptophan residue at the N-terminus is crucial for a stacking interaction with the purine (B94841) or pyrimidine (B1678525) base. nih.gov This is a common feature for aromatic amino acids, which can insert themselves between the bases of single-stranded or distorted double-stranded nucleic acids. nih.gov

Hydrogen Bonding: The C-terminal amino acid residue also plays a significant role. For instance, the glutamic acid in Trp-Gly-Gly-Glu can form hydrogen bonds with the guanine (B1146940) base, enhancing the binding affinity. nih.gov In the case of this compound, the C-terminal tryptophan could also potentially engage in hydrogen bonding, in addition to stacking interactions.

Fluorescence spectroscopy is a primary tool for studying these interactions. The binding of a tryptophan-containing peptide to a nucleic acid often results in the quenching of the tryptophan's intrinsic fluorescence, which can be used to determine binding constants and stoichiometry. nih.gov 1H-NMR studies can further elucidate the specific nature of the interactions by observing shifts in the proton signals of both the peptide and the nucleic acid base upon complex formation. nih.gov

The table below summarizes the key interactions observed in a model system of a similar tetrapeptide, Trp-Gly-Gly-Glu, with 7-methylguanine, which can be extrapolated to understand the potential binding of this compound.

Interaction TypeParticipating Residue(s)Description
Stacking InteractionN-terminal TryptophanThe indole ring of the tryptophan stacks with the aromatic ring of the nucleic acid base.
Hydrogen BondingC-terminal Residue (e.g., Glutamic Acid)The side chain of the C-terminal amino acid forms hydrogen bonds with the nucleic acid base.

It is important to note that the binding affinity can be influenced by the specific nucleic acid sequence and structure. For example, some tryptophan-containing peptides show a preference for single-stranded DNA over double-stranded DNA. nih.gov The flexibility of the glycyl-glycyl linker in this compound would likely allow the two terminal tryptophan residues to adopt a conformation suitable for effective interaction with a nucleic acid target. There is currently a lack of research on the binding of this peptide to polysaccharides.

Conformational Changes induced by Environmental Stimuli

The conformation of peptides in solution is highly sensitive to environmental conditions such as pH and solvent polarity. For tryptophan-containing peptides like this compound, these conformational changes can be readily monitored through the intrinsic fluorescence of the tryptophan residues. biosynth.com

Effect of pH:

Changes in pH can alter the ionization state of the N-terminal amino group and the C-terminal carboxyl group, as well as any ionizable side chains. These changes in charge can lead to significant conformational rearrangements due to altered electrostatic interactions within the peptide.

Studies on tryptophan and tryptophanyl dipeptides have shown a distinct correlation between pH and fluorescence quantum yield. scirp.orgscirp.org Generally, a low pH environment, where the terminal amine is protonated (positive charge), leads to a lower fluorescence quantum yield. Conversely, a high pH, resulting in a deprotonated terminal carboxyl group (negative charge), tends to increase the quantum yield. scirp.org This phenomenon is attributed to the influence of the local charges on the rate of electron transfer from the excited indole ring to the peptide backbone, which is a primary mechanism for fluorescence quenching. scirp.org

The conformational preferences of L-tryptophyl-containing dipeptides have been shown to be pH-dependent, affecting their electronic spectra. nih.gov It is therefore highly probable that this compound would exhibit similar pH-dependent conformational changes, which could be monitored by techniques such as circular dichroism and fluorescence spectroscopy.

Effect of Solvent Polarity:

The polarity of the solvent has a profound effect on the conformation and fluorescence properties of tryptophan-containing peptides. The fluorescence emission spectrum of tryptophan is particularly sensitive to the polarity of its microenvironment. biosynth.com A shift in the emission maximum to shorter wavelengths (a "blue shift") is typically observed when a tryptophan residue moves from a polar aqueous environment to a more nonpolar (hydrophobic) environment, such as the interior of a folded protein or upon binding to a lipid membrane. nih.gov

For this compound in an aqueous solution, the tryptophan residues are largely exposed to the polar solvent. A change to a less polar solvent would likely induce a conformational change that might involve the burying of the hydrophobic tryptophan side chains, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. nih.gov

The table below summarizes the expected effects of environmental stimuli on the conformational and photophysical properties of a tryptophan-containing peptide like this compound.

Environmental StimulusEffect on PeptideObservable Change
Decrease in pH (Acidic) Protonation of terminal groups, altering electrostatic interactions and conformation.Decrease in fluorescence quantum yield. scirp.org
Increase in pH (Basic) Deprotonation of terminal groups, altering electrostatic interactions and conformation.Increase in fluorescence quantum yield. scirp.org
Decrease in Solvent Polarity Conformational shift to a more compact structure, burying hydrophobic tryptophan residues.Blue shift in fluorescence emission maximum and increase in quantum yield. nih.gov

These biophysical studies, while not specific to this compound, provide a strong framework for predicting its behavior in solution and its interactions with biologically relevant molecules.

Future Research Directions and Advanced Methodological Developments

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the broader systemic impact of L-Tryptophylglycylglycyl-L-tryptophan necessitates a multi-omics approach. By integrating data from genomics, proteomics, and metabolomics, researchers can elucidate the complex interactions and pathways influenced by this peptide. While direct multi-omics studies on this specific tetrapeptide are not yet prevalent, the framework for such an investigation is well-established.

Future research could employ proteomics to identify proteins that interact with this compound, revealing its potential functional roles. Metabolomics would be crucial for tracking the metabolic fate of the peptide and identifying any downstream biochemical alterations. For instance, studies on tryptophan metabolism have successfully used metabolomics to identify key metabolic signatures. mdpi.com This integrated analysis can reveal novel regulatory mechanisms and biological functions that would not be apparent from studying a single omics data set in isolation.

Development of Novel Analytical Platforms for Peptide Characterization

Precise characterization of this compound is fundamental to understanding its structure-function relationship. The development of novel analytical platforms is crucial for detailed analysis. nih.gov Advanced mass spectrometry (MS) techniques, in particular, are at the forefront of peptide characterization.

Recent advancements in MS, such as high-resolution Orbitrap and tandem MS, offer unparalleled sensitivity and precision for identifying and quantifying peptides. chromatographyonline.commdpi.com A novel approach known as coulometric mass spectrometry (CMS) has been developed for the absolute quantification of tryptophan-containing peptides without the need for isotope-labeled standards. nih.govnih.gov This method, which relies on the electrochemical oxidation of tryptophan residues, has been successfully applied to quantify peptides like Trp-Gly-Gly (WGG) with high accuracy. nih.govnih.gov Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) are being refined to improve the analysis of tryptophan, which can be challenging due to its degradation during standard sample preparation. frontiersin.orgrsc.org

The table below summarizes some advanced analytical techniques applicable to the characterization of this compound.

Analytical TechniqueApplication for this compoundKey Advantages
Coulometric Mass Spectrometry (CMS) Absolute quantification without isotopic standards.Reduces cost and time for synthesis of standards.
High-Resolution Orbitrap MS Precise mass measurement and structural elucidation.High sensitivity and accuracy for complex samples. chromatographyonline.commdpi.com
Liquid Chromatography-MS (LC-MS) Separation and quantification from complex mixtures.High specificity and broad applicability. mdpi.com
Tandem Mass Spectrometry (MS/MS) Sequencing and identification of post-translational modifications.Detailed structural information. nih.gov

Advancements in Computational Prediction of Peptide Properties

Computational modeling provides invaluable insights into the structural and dynamic properties of peptides, guiding experimental design and interpretation. In silico methods are increasingly used to predict peptide behavior, such as aggregation propensity and conformational states. uab.catnih.govnih.gov

Molecular dynamics (MD) simulations and quantum chemical calculations have been effectively used to study related peptides like tryptophyl-glycyl-glycine (Trp-Gly-Gly). nih.govsigmaaldrich.com These studies reveal the lowest energy conformers and the significant role of London dispersion energy in their stabilization, a factor that some computational methods like Density Functional Theory (DFT) may not fully capture. nih.gov Such computational approaches can be extended to this compound to predict its three-dimensional structure, flexibility, and interaction with other molecules. atu.edumdpi.comnih.gov Furthermore, a variety of sequence- and structure-based algorithms are available to predict the likelihood of peptide aggregation, a critical property for both therapeutic and material science applications. nih.govresearchgate.netchemrxiv.org

Exploration of this compound in Material Science Applications (non-biological)

The unique properties of tryptophan, particularly its aromatic indole (B1671886) side chain, make peptides like this compound attractive candidates for development in material science. The aromatic groups can participate in π-π stacking interactions, which are crucial for the formation of ordered nanostructures. mdpi.com

Research on other tryptophan-containing peptides and derivatives has demonstrated their potential in creating novel materials. For example, cyclo-dipeptides with tryptophan have been incorporated into electrospun fibers to create piezoelectric materials and optical second harmonic generators. mdpi.com Similarly, N-[(benzyloxy)carbonyl]-L-tryptophan has been used to form hydrogels with antibacterial properties. nih.govnih.govresearchgate.net The self-assembly properties of this compound, driven by its two tryptophan residues, could be harnessed to create functional biomaterials such as conductive nanowires, components for energy harvesting devices, or scaffolds for catalysis. nih.govnih.gov

Exploiting Self-Assembly for Designed Materials (non-biological)

The self-assembly of peptides into well-defined nanostructures is a burgeoning field for the creation of advanced, "bottom-up" materials. nih.govmdpi.com The process is governed by non-covalent interactions, including hydrogen bonding and, critically for this peptide, π-π stacking and hydrophobic interactions involving the tryptophan indole rings. rsc.orgresearchgate.net

The presence of two tryptophan residues in this compound is expected to be a strong driver for self-assembly. Studies on tryptophan-rich short peptides confirm that aromatic-aromatic interactions greatly enhance the propensity for peptides to self-assemble in aqueous environments, forming structures like nanoparticles and nanofibers. nih.gov The resulting materials often take the form of hydrogels, which are networks of peptide fibrils that can entrap large amounts of water. reading.ac.ukacs.org By controlling factors such as pH and peptide concentration, it is possible to tune the morphology of the resulting nanostructures, leading to materials with tailored properties for applications in areas like electronics, catalysis, and sensing. nih.govresearchgate.net

Q & A

Q. How can cross-disciplinary approaches enhance mechanistic studies of this tripeptide?

  • Methodological Answer : Combine transcriptomics (RNA-seq of treated immune cells) with metabolomics (LC-MS profiling of tryptophan pathway intermediates). Correlate findings with structural biology data (e.g., X-ray crystallography of peptide-enzyme complexes). Use machine learning to identify novel biomarkers or off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.